molecular formula C17H16N4O B2660509 N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034433-45-7

N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2660509
M. Wt: 292.342
InChI Key: FZBDUIHCCSPLSU-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide, also known as BPY-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide involves the reaction of 2-(1H-pyrrol-1-yl)acetic acid with 4-(chloromethyl)-2,2'-bipyridine, followed by the addition of ammonia to form the final product.

Starting Materials
2-(1H-pyrrol-1-yl)acetic acid, 4-(chloromethyl)-2,2'-bipyridine, Ammonia

Reaction
Step 1: 2-(1H-pyrrol-1-yl)acetic acid is reacted with thionyl chloride to form 2-(1H-pyrrol-1-yl)acetyl chloride., Step 2: 4-(chloromethyl)-2,2'-bipyridine is added to the reaction mixture and stirred at room temperature for several hours to form N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide intermediate., Step 3: Ammonia is added to the reaction mixture and stirred at room temperature for several hours to form the final product, N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide.

Mechanism Of Action

The mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide is not fully understood. However, it has been proposed that N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. In addition, N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide has been shown to bind to metal ions, leading to changes in fluorescence intensity, which can be used for the detection of metal ions.

Biochemical And Physiological Effects

N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide has been shown to bind to metal ions, leading to changes in fluorescence intensity, which can be used for the detection of metal ions.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide is its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In addition, N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide exhibits anticancer activity and can be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide. One possible direction is the development of more efficient synthesis methods for N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide. Another direction is the investigation of the mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide, which can provide insights into its potential applications in various fields. Additionally, the development of new derivatives of N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide with improved properties, such as solubility and selectivity, can expand its potential applications. Finally, the use of N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide in combination with other anticancer agents can enhance its anticancer activity and reduce its potential side effects.

Scientific Research Applications

N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In biochemistry, N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide has been used as a fluorescent probe for the detection of metal ions. In materials science, N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide has been used as a building block for the construction of metal-organic frameworks.

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(13-21-9-1-2-10-21)20-12-14-3-8-19-16(11-14)15-4-6-18-7-5-15/h1-11H,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBDUIHCCSPLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide

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